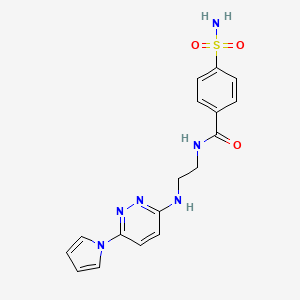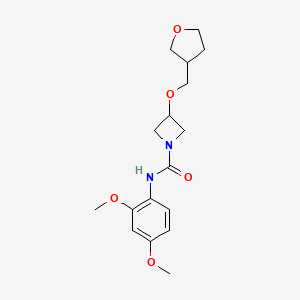![molecular formula C21H20N4O2 B2563908 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide CAS No. 1795209-20-9](/img/structure/B2563908.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide, also known as BOIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOIP is a small molecule that belongs to the class of indole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Compounds featuring heterocyclic structures, such as benzodioxazoles, indoles, and pyrrolidines, play a crucial role in drug discovery and development. For instance, indole and its derivatives are recognized for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory activities. The structural diversity and chemical properties of these heterocycles allow for the design of molecules with targeted biological activities, making them foundational in the development of new therapeutic agents (Taber & Tirunahari, 2011).
Supramolecular Chemistry and Nanotechnology
Benzodioxazole and indole derivatives also find applications in supramolecular chemistry, where their ability to engage in specific intermolecular interactions is harnessed for constructing complex molecular assemblies. These assemblies have potential applications in nanotechnology, materials science, and as sensors or catalysts. For example, the self-assembly properties of benzene-1,3,5-tricarboxamides, related to benzodioxazoles, have been explored for applications ranging from polymer processing to biomedical fields, highlighting the importance of such molecular structures in designing functional materials (Cantekin, de Greef, & Palmans, 2012).
Neurological Research and CNS Agents
Pyrrolidine derivatives, including those combined with indole structures, are investigated for their central nervous system (CNS) activities. These compounds are often explored for their potential in treating neurological disorders, enhancing cognitive functions, or as neuroprotective agents. The review on the stereochemistry of phenylpiracetam, a pyrrolidine derivative, underscores the relationship between molecular structure and pharmacological efficacy, indicating the relevance of such research in developing new CNS-active drugs (Veinberg et al., 2015).
Biological Significance and Activity
The broader family of N-oxide molecules, including heterocyclic N-oxide derivatives, showcases a range of functionalities in organic synthesis, catalysis, and medicinal applications. These compounds exhibit significant biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, underscoring the importance of exploring novel heterocyclic compounds for therapeutic applications (Li et al., 2019).
Mechanism of Action
Target of action
Indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . Benzoxazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. For instance, compounds containing a pyrrolidine ring are often associated with good bioavailability and brain penetration .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(15-8-7-14-9-10-22-18(14)12-15)23-13-16-4-3-11-25(16)21-24-17-5-1-2-6-19(17)27-21/h1-2,5-10,12,16,22H,3-4,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZRDGYSFFGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

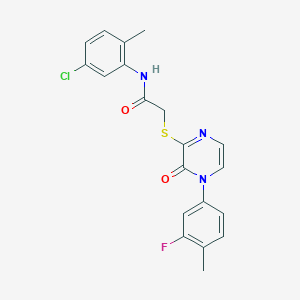
![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)

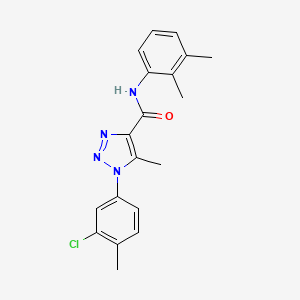
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)
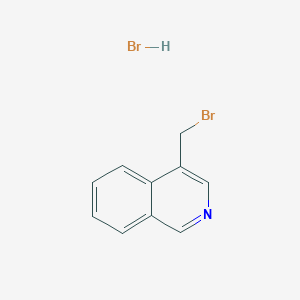
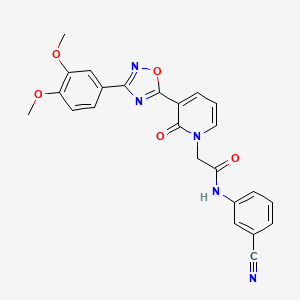
![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)
![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)


